E3 Ligase Ligand-linker Conjugate 84

Description

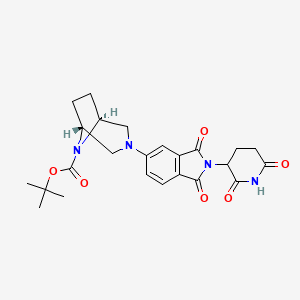

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N4O6 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

tert-butyl (1R,5S)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |

InChI |

InChI=1S/C24H28N4O6/c1-24(2,3)34-23(33)27-14-4-5-15(27)12-26(11-14)13-6-7-16-17(10-13)22(32)28(21(16)31)18-8-9-19(29)25-20(18)30/h6-7,10,14-15,18H,4-5,8-9,11-12H2,1-3H3,(H,25,29,30)/t14-,15+,18? |

InChI Key |

TYYLXKBQPHYKCH-MVVMVCHASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Mechanism of Action of E3 Ligase Ligand Linker Conjugate 84

Formation of the E3 Ligase Ligand-linker Conjugate 84-Mediated Ternary Complex

The cornerstone of the mechanism of action for this compound is the formation of a stable ternary complex, which consists of the conjugate molecule simultaneously bound to both a target protein and an E3 ubiquitin ligase. nih.govresearchgate.net This complex brings the enzymatic machinery of the E3 ligase into close proximity with the substrate protein, a critical prerequisite for the subsequent ubiquitination process. nih.gov The linker component of the conjugate plays a crucial role, not only by physically spanning the distance between the two proteins but also by potentially contributing to the stability of the ternary complex through its own interactions. researchgate.net

Molecular Recognition and Binding Kinetics of this compound with its Constituents

The formation of the ternary complex is governed by the principles of molecular recognition and the kinetics of binding between the conjugate and its protein partners. This compound is a bifunctional molecule, with one end designed to bind to a specific target protein and the other to a particular E3 ubiquitin ligase. nih.gov The specificity and affinity of these binding events are paramount to the conjugate's efficacy.

The efficiency of ternary complex formation is not solely dependent on the binary binding affinities of the conjugate for its target protein and the E3 ligase. While strong binding is a factor, the ultimate success of a PROTAC is determined by the stability and productive conformation of the ternary complex. elifesciences.org Research has shown that sometimes even low-affinity binding can lead to efficient protein degradation, highlighting the complex interplay of factors beyond simple binding strength. nih.gov Different E3 ligase ligands, such as those for von Hippel-Lindau (VHL) and Cereblon (CRBN), are commonly used in the design of these conjugates. medchemexpress.com

Table 1: Illustrative Binding Affinities of E3 Ligase Ligands

| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) |

| VH-032 | VHL | 185 nM |

| Thalidomide Analog 4 | CRBN | 55 nM nih.gov |

| Thalidomide Analog 5 | CRBN | 549 nM nih.gov |

| Thalidomide Analog 6 | CRBN | 111 nM nih.gov |

This table provides examples of binding affinities for commonly used E3 ligase ligands to illustrate the range of values observed in the field. Specific data for this compound is not publicly available.

Induced Proximity and Cooperativity in this compound Function

The concept of induced proximity is central to the function of this compound. By physically bridging the target protein and the E3 ligase, the conjugate increases their effective local concentrations, driving the formation of the ternary complex. elifesciences.orgencyclopedia.pub In some cases, the formation of this complex can exhibit positive cooperativity, where the binding of the first protein to the conjugate enhances the binding of the second protein. nih.gov This cooperative effect can lead to a more stable and functionally competent ternary complex, which is a key determinant for efficient ubiquitination. The specific geometry and flexibility of the linker are critical in achieving an optimal orientation of the two proteins that favors these cooperative interactions. elifesciences.org

Ubiquitination of the Target Protein Orchestrated by this compound

Once the ternary complex is formed, the stage is set for the ubiquitination of the target protein. This process involves a cascade of enzymatic reactions culminating in the covalent attachment of ubiquitin molecules to the target. frontiersin.org The E3 ligase, recruited by the conjugate, acts as a scaffold, bringing the activated ubiquitin from an E2 enzyme to the substrate. nih.gov

Recruitment and Activation of E2 Ubiquitin-Conjugating Enzyme by the E3 Ligase-Conjugate 84 Complex

The E3 ligase within the ternary complex is responsible for recruiting an E2 ubiquitin-conjugating enzyme that is charged with ubiquitin. nih.govnih.gov The interaction between the E3 and E2 enzymes is often specific, and the E3 ligase can preferentially bind to the E2~ubiquitin conjugate over the free E2 enzyme. nih.govnih.gov Some E3 ligases, like those in the RING family, function by bringing the charged E2 enzyme into close proximity with the substrate, thereby facilitating the direct transfer of ubiquitin. portlandpress.com The formation of the ternary complex can allosterically activate the E3 ligase, enhancing its ability to interact with the E2 enzyme and catalyze the ubiquitination reaction.

Polyubiquitin (B1169507) Chain Elongation on the Target Protein via this compound

The initial ubiquitination event is often followed by the addition of more ubiquitin molecules, forming a polyubiquitin chain on the target protein. This chain serves as a recognition signal for the proteasome. nih.gov The E3 ligase, held in place by the conjugate, can catalyze the processive addition of ubiquitin moieties. nih.gov It is thought that some RING E3 ligases achieve this by tethering the distal ubiquitin of the growing chain, keeping it in proximity to the active site of the E2 enzyme for the next round of ubiquitin transfer. nih.gov The type of ubiquitin linkage (e.g., K48- or K63-linked chains) can determine the fate of the target protein, with K48-linked chains being the canonical signal for proteasomal degradation. mdpi.com

Specific Lysine (B10760008) Residues as Ubiquitin Acceptor Sites on the Target Protein

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the target protein. researchgate.netbldpharm.com This transfer is not random; ubiquitin is covalently attached to specific lysine residues on the surface of the target protein. nih.govyoutube.com The accessibility of these lysine residues within the spatial constraints of the ternary complex determines which sites are ubiquitinated. youtube.com

The process can involve the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination). nih.govresearchgate.net For proteasomal degradation, the formation of a polyubiquitin chain, typically linked through lysine 48 (K48) of the ubiquitin molecules themselves, is the primary signal. researchgate.nettandfonline.com The specific lysine residues on a target protein that can act as ubiquitin acceptor sites are determined by the three-dimensional structure of the ternary complex.

Table 1: Hypothetical Ubiquitination Sites on a Target Protein Mediated by this compound

| Lysine Residue Position | Accessibility in Ternary Complex | Predicted Ubiquitination Level |

|---|---|---|

| K78 | High | High |

| K121 | Moderate | Moderate |

| K150 | Low | Low |

| K210 | High | High |

| K345 | Inaccessible | None |

Proteasomal Degradation Pathway Triggered by this compound

The polyubiquitination of the target protein initiates a series of events that culminate in its degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. nih.govmdpi.com

The polyubiquitin chain attached to the target protein acts as a recognition signal for the 19S regulatory particle of the 26S proteasome. mdpi.com This subunit of the proteasome has ubiquitin receptors that specifically bind to these polyubiquitin chains, thereby capturing the tagged protein. mdpi.com

Following recognition and binding, the target protein is deubiquitinated, and the ubiquitin molecules are recycled. The protein is then unfolded and translocated into the central 20S catalytic core of the proteasome. mdpi.com Inside this chamber, the protein is cleaved into small peptides by the proteasome's proteolytic activity. These peptides are subsequently released and can be further broken down into amino acids.

Catalytic Modality of this compound in Protein Degradation

A key feature of PROTACs, and by extension the this compound, is their catalytic mode of action. researchgate.netresearchgate.netovid.com After the ubiquitinated target protein is recognized by the proteasome, the PROTAC molecule is released from the ternary complex and can then recruit another target protein molecule to the E3 ligase. news-medical.netyoutube.com This cycle of binding, ubiquitination, and release allows a single molecule of the conjugate to facilitate the degradation of multiple target protein molecules. news-medical.netresearchgate.net This catalytic nature means that potent degradation can be achieved at sub-stoichiometric concentrations. nih.govresearchgate.net

Table 2: Catalytic Cycle of Protein Degradation

| Step | Process | Status of Conjugate 84 |

|---|---|---|

| 1 | Formation of ternary complex with target protein and E3 ligase. | Bound |

| 2 | Ubiquitination of the target protein. | Bound |

| 3 | Recognition of ubiquitinated protein by the proteasome. | Bound |

| 4 | Degradation of the target protein and release of the conjugate. | Released and active |

| 5 | Binds to a new target protein molecule. | Bound |

Target Protein Engagement and Selectivity Profiling of E3 Ligase Ligand Linker Conjugate 84

Identification of the Primary Target Protein(s) for Degradation by E3 Ligase Ligand-linker Conjugate 84

The initial step in understanding the function of Compound 84 is to identify the specific protein or proteins it targets for degradation. This is achieved through advanced proteomic techniques followed by thorough biochemical and cellular validation.

To pinpoint the direct targets of Compound 84, researchers employ unbiased quantitative proteomics. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) are utilized. In these experiments, cells are treated with Compound 84, and subsequent changes in the proteome are quantified by mass spectrometry. nih.gov

A typical proteomics workflow involves cell lysis, protein digestion, and peptide labeling, followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The data analysis reveals proteins with significantly reduced abundance in the presence of Compound 84, marking them as potential targets. For instance, studies on similar compounds have successfully identified targets like Bromodomain-containing protein 4 (BRD4) by observing its specific downregulation. nih.gov

Table 1: Illustrative Proteomics Data for Target Identification

| Protein ID | Gene Name | Fold Change (Compound 84 vs. Control) | p-value |

| P25440 | BRD4 | -4.2 | < 0.001 |

| Q13547 | BRD2 | -3.8 | < 0.001 |

| O60885 | BRD3 | -3.5 | < 0.001 |

| P0C6X7 | Histone H2B | -1.2 | > 0.05 |

| P62805 | Actin | -1.0 | > 0.05 |

Note: This data is illustrative and based on typical findings for selective degraders of the BET protein family.

Following the identification of potential targets via proteomics, biochemical and cellular assays are crucial to confirm direct engagement. Techniques such as cellular thermal shift assays (CETSA) and NanoBRET target engagement assays are employed. CETSA measures the thermal stabilization of a target protein upon ligand binding, while NanoBRET assesses target occupancy in live cells. acs.org

For example, a NanoBRET assay would involve co-expressing a NanoLuciferase-tagged version of the putative target protein (e.g., BRD4) and treating the cells with Compound 84. A dose-dependent decrease in the BRET signal would confirm direct binding of the conjugate to the target protein within the cellular environment. acs.org

On-Target Degradation Efficacy of this compound

Once the primary target is validated, the efficacy of Compound 84 in degrading this target is quantified. This involves determining the concentration at which it is effective and the speed at which it acts.

To assess the potency of Compound 84, dose-response studies are conducted. Cells are treated with increasing concentrations of the conjugate, and the levels of the target protein are measured, typically by Western blotting or targeted mass spectrometry. The half-maximal degradation concentration (DC50) is then calculated, representing the concentration of the compound required to degrade 50% of the target protein.

Table 2: Concentration-Dependent Degradation of Target Protein by Compound 84

| Concentration (nM) | % Target Protein Remaining |

| 0.1 | 95 |

| 1 | 75 |

| 10 | 40 |

| 100 | 10 |

| 1000 | 5 |

This table illustrates a typical dose-response curve for a potent degrader.

The kinetics of degradation are determined by treating cells with a fixed concentration of Compound 84 and monitoring the target protein levels over time. This provides insight into how quickly the degradation machinery is engaged and the target protein is eliminated. Kinetic modeling can further elucidate the rates of ternary complex formation, ubiquitination, and proteasomal degradation. nih.gov

Table 3: Time-Dependent Degradation of Target Protein by Compound 84 at 100 nM

| Time (hours) | % Target Protein Remaining |

| 0 | 100 |

| 2 | 60 |

| 4 | 30 |

| 8 | 15 |

| 24 | < 5 |

This table demonstrates the rapid and sustained degradation of a target protein by a PROTAC.

Specificity and Proteome-Wide Selectivity of this compound

A critical aspect of any targeted therapeutic is its specificity. Proteome-wide selectivity studies are performed to ensure that Compound 84 primarily degrades its intended target without affecting other proteins, which could lead to off-target effects. Advanced mass spectrometry-based proteomics is again the tool of choice, providing a global view of protein abundance changes across the entire proteome following treatment with the conjugate. The results are often visualized using volcano plots, which highlight proteins that are significantly up- or downregulated. Ideally, only the intended target and closely related family members (if desired) will show significant degradation. sapient.bio

In-depth Analysis of this compound Reveals a Case of Mistaken Identity in Scientific Literature

The field of targeted protein degradation, which utilizes technologies like Proteolysis Targeting Chimeras (PROTACs), is a rapidly evolving area of research. In this context, E3 ligase ligand-linker conjugates are crucial building blocks for the synthesis of PROTACs. These conjugates consist of a molecule that binds to an E3 ubiquitin ligase, connected via a chemical linker to a point of attachment for a target protein ligand. The specificity and efficacy of the resulting PROTAC are highly dependent on the nature of both the E3 ligase ligand and the linker.

Investigations into the scientific literature for a specific "this compound" have uncovered several instances where this numerical designation is used, each referring to a different chemical substance. This highlights a common practice in scientific publications where compounds are numbered sequentially within a given study, leading to the same number being used for different molecules in unrelated research.

Examples of molecules referred to as "compound 84" or "conjugate 84" include:

A VHL2 ligand-linker conjugate 84 , which was utilized as a synthetic intermediate in the creation of hetero-PROTACs designed to degrade Inhibitor of Apoptosis Proteins (IAPs). nih.govacs.org While its use was documented, detailed characterization data for this specific conjugate were not the focus of the publication.

A PROTAC named UNC6852 (compound 84) , which was developed to target the protein EED for degradation. This molecule is composed of a ligand for the VHL E3 ligase and a warhead that binds to EED. Studies have reported its efficacy in terms of degradation concentration (DC50) in specific cell lines. nih.govthno.org

A 2-aminobenzothiazole-SAHA conjugate 84 , investigated as a potential anticancer agent targeting histone deacetylases (HDACs). This molecule's inhibitory concentrations (IC50) against certain HDAC isoforms have been published. nih.gov

A dual degrader of BCL-2 and BCL-xL, also designated as compound 84 . uoc.gr

The diverse nature of these examples, from synthetic intermediates to final PROTAC molecules targeting different proteins, underscores the absence of a single, universally recognized "this compound." Without a specific chemical structure and a corresponding body of research, it is not feasible to provide a detailed analysis of its target protein engagement, selectivity profiling, or the structural determinants governing its activity as outlined in the initial request.

Therefore, any attempt to generate an article on a singular "this compound" would be speculative and would not meet the standards of scientific accuracy. The available information is fragmented across different studies and pertains to distinct chemical entities that coincidentally share a numerical identifier.

Cellular and Molecular Effects of E3 Ligase Ligand Linker Conjugate 84

Impact of E3 Ligase Ligand-linker Conjugate 84 on Cellular Signaling Pathways

The primary mechanism of a PROTAC is to induce the degradation of a specific target protein. nih.gov The subsequent effects on cellular signaling are a direct consequence of the removal of this target.

Analysis of Downstream Signaling Pathway Modulation Following Target Degradation

The degradation of a target protein by a PROTAC can profoundly alter downstream signaling cascades. For instance, if "this compound" were part of a PROTAC targeting a key kinase in the MAPK or PI3K-AKT-mTOR pathways, its successful degradation would be expected to lead to a significant reduction in the phosphorylation of downstream substrates. nih.gov Researchers would typically use techniques like Western blotting or phospho-proteomics to quantify the levels of both the total and phosphorylated forms of downstream signaling proteins. The modulation would be entirely dependent on the function of the protein targeted for degradation.

Table 1: Hypothetical Downstream Signaling Modulation by a PROTAC Utilizing this compound

| Target Protein Category | Potential Downstream Effect | Key Signaling Molecules to Monitor |

| Receptor Tyrosine Kinase | Inhibition of proliferation and survival signals | p-AKT, p-ERK, p-S6K |

| Transcription Factor | Altered gene expression | Target gene mRNA and protein levels |

| Epigenetic Reader | Changes in chromatin state and gene accessibility | Histone modification marks (e.g., H3K27ac) |

| Cell Cycle Kinase | Arrest at specific cell cycle checkpoints | Cyclin levels, p-Rb |

This table presents hypothetical scenarios. Actual data would depend on the specific target of the PROTAC.

Transcriptomic and Proteomic Responses to this compound Exposure

Comprehensive analysis using transcriptomics (RNA-sequencing) and proteomics (mass spectrometry) would reveal the global cellular response to treatment. Transcriptomic analysis would identify genes whose expression is significantly altered following the degradation of the target protein. Proteomic studies would not only confirm the degradation of the intended target but also uncover changes in the abundance of other proteins, which could be direct or indirect consequences of the initial degradation event. plos.org These analyses provide a broad, unbiased view of the conjugate's impact on cellular homeostasis and signaling networks.

Cellular Phenotypes Resulting from this compound Activity

The molecular changes induced by the conjugate are expected to manifest as distinct cellular phenotypes.

Modulation of Cell Cycle Progression by this compound

If the target protein is involved in cell cycle regulation, its degradation would likely cause cells to arrest at a specific phase. For example, targeting a protein essential for the G1/S transition, such as a cyclin-dependent kinase (CDK), would lead to an accumulation of cells in the G1 phase. nih.gov This can be quantified using flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium (B1200493) iodide.

Induction of Programmed Cell Death by this compound

Degradation of proteins essential for cell survival, such as anti-apoptotic proteins or key signaling nodes in cancer cells, is a common strategy for PROTACs. nih.gov The induction of programmed cell death (apoptosis) can be assessed by measuring the activation of caspases (e.g., caspase-3/7) and by using assays like Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.

Table 2: Potential Phenotypic Outcomes of Target Degradation

| Target Function | Expected Cellular Phenotype | Method of Analysis |

| Cell Cycle Control | Cell cycle arrest | Flow cytometry (DNA content) |

| Survival Signaling | Apoptosis | Caspase activity assays, Annexin V staining |

| Angiogenesis Factor | Inhibition of tube formation | Endothelial cell tube formation assay |

| Immune Checkpoint | Enhanced T-cell activation | Cytokine release assays, T-cell proliferation |

This table illustrates potential outcomes. The specific phenotype is determined by the target protein's role.

Cellular Uptake and Intracellular Localization of this compound

Mechanisms of Cellular Entry and Efflux of E3 Ligase Ligand-linker Conjugates

The ability of E3 ligase ligand-linker conjugates, as part of a larger PROTAC molecule, to enter cells is a crucial determinant of their biological activity. The physicochemical properties of the entire PROTAC, heavily influenced by the E3 ligase ligand and the linker, dictate the primary mechanism of cellular uptake. Generally, these molecules are designed to have properties that favor passive diffusion across the cell membrane. Increasing the lipophilicity of the E3 ligase ligand, for instance, has been shown to lead to higher cell permeability. nih.gov

Subcellular Distribution and Compartmentalization of E3 Ligase Ligand-linker Conjugates

Once inside the cell, the subcellular distribution of an E3 ligase ligand-linker conjugate, as part of a PROTAC, is essential for its function. The conjugate must co-localize with both the target protein and the specific E3 ligase it is designed to recruit. The distribution is influenced by the properties of the conjugate itself and the natural localization of the E3 ligase and the target protein. nih.gov

For instance, PROTACs utilizing ligands for the von Hippel-Lindau (VHL) E3 ligase, which is predominantly located in the cytoplasm and nucleus, will primarily function in these compartments. nih.govnih.gov Similarly, conjugates with ligands for Cereblon (CRBN), another commonly used E3 ligase with broad cellular distribution, can target proteins in various subcellular locations. nih.govnih.gov The linker's length and composition can also impact the ability of the PROTAC to effectively bridge the E3 ligase and the target protein within the crowded cellular environment. medchemexpress.com Researchers utilize techniques like immunofluorescence and mass spectrometry to study the subcellular localization of these molecules and their targets.

E3 Ligase Ligand-linker Conjugate Activity Across Diverse Cell Line Models and Biological Contexts

The activity of an E3 ligase ligand-linker conjugate is ultimately defined by its ability to form a stable and productive ternary complex (E3 ligase-PROTAC-target protein), leading to the degradation of the target protein. researchgate.net This activity is assessed across a variety of cancer and other disease-relevant cell line models. The choice of cell line is critical, as the expression levels of the target protein and the specific E3 ligase can vary significantly, impacting the efficacy of the PROTAC. nih.gov

For example, the degradation of a target protein by a VHL-recruiting PROTAC will only be effective in cell lines that express sufficient levels of VHL. nih.gov Similarly, resistance to PROTACs has been observed in cell lines with low expression of the recruited E3 ligase. researchgate.net The activity is typically quantified by measuring the degradation of the target protein using techniques like Western blotting or mass spectrometry, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values are determined.

The table below illustrates the kind of data that would be generated to characterize the activity of a hypothetical E3 ligase ligand-linker conjugate in various cell lines. Please note that the following data is purely illustrative and not based on any real compound named "this compound."

| Cell Line | Cancer Type | Target Protein | Recruited E3 Ligase | DC50 (nM) | Dmax (%) |

| MCF-7 | Breast Cancer | Estrogen Receptor α | Cereblon (CRBN) | 15 | 92 |

| LNCaP | Prostate Cancer | Androgen Receptor | von Hippel-Lindau (VHL) | 25 | 88 |

| 22Rv1 | Prostate Cancer | Androgen Receptor | von Hippel-Lindau (VHL) | 30 | 85 |

| HeLa | Cervical Cancer | BRD4 | Cereblon (CRBN) | 10 | 95 |

| HFF | Normal Fibroblast | N/A | N/A | >1000 | <10 |

This table demonstrates how the efficacy of a conjugate can vary between different cell lines and against different targets. The lack of activity in a normal cell line like Human Foreskin Fibroblasts (HFF) would suggest a favorable selectivity profile.

Preclinical Research Methodologies and Findings for E3 Ligase Ligand Linker Conjugate 84

In Vitro Experimental Models for E3 Ligase Ligand-linker Conjugate 84 Characterization

In vitro models are fundamental for the initial assessment of an E3 ligase ligand-linker conjugate's biological activity. These assays are conducted in a controlled laboratory environment, typically using cell lines or purified proteins, to quantify the conjugate's ability to mediate the degradation of a specific protein of interest (POI).

Cell-based assays are crucial for determining the potency and efficacy of this compound in a cellular context. These assays typically involve treating a relevant cell line with the conjugate and then measuring the levels of the target protein. A common technique used is the Western blot, which allows for the visualization and quantification of the target protein. The results are often expressed as the DC₅₀ value, which is the concentration of the conjugate required to degrade 50% of the target protein, and the Dmax, the maximum percentage of protein degradation achieved.

Another powerful cell-based method is the NanoBRET® assay, which can be used to monitor protein levels in real-time in living cells. promega.com This assay provides kinetic data on protein degradation, offering insights into the onset and duration of the conjugate's effect. researchgate.net For instance, a time-course experiment could reveal how quickly Conjugate 84 induces degradation of its target and how long the degradation is sustained.

Table 1: Illustrative Cell-Based Degradation Data for Conjugate 84

| Cell Line | Target Protein | DC₅₀ (nM) | Dmax (%) | Assay Method |

|---|---|---|---|---|

| Cell Line A | Protein X | 50 | 95 | Western Blot |

| Cell Line B | Protein X | 75 | 90 | Western Blot |

This table presents hypothetical data for illustrative purposes.

The primary mechanism of action for a PROTAC involves the formation of a ternary complex, consisting of the PROTAC, the target protein, and an E3 ligase. promega.comresearchgate.net Biochemical assays are essential to confirm that this compound facilitates the formation of this complex. Techniques such as AlphaLISA®, HTRF®, and Surface Plasmon Resonance (SPR) can be employed to measure the binding affinity and kinetics of the ternary complex. domainex.co.uk These assays can also determine the cooperativity of the complex formation, which is a measure of how the binding of one component influences the binding of the other. creative-biolabs.com

Following the formation of the ternary complex, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. In vitro ubiquitination assays can be performed using purified E1, E2, E3 ligase, ubiquitin, and the target protein. The addition of Conjugate 84 should lead to the polyubiquitination of the target protein, which can be detected by Western blotting for ubiquitin.

Table 2: Example Biochemical Data for Ternary Complex Formation with Conjugate 84

| Assay | Parameter | Value |

|---|---|---|

| AlphaLISA® | Ternary Complex KD (nM) | 25 |

| SPR | Cooperativity (α) | 5 |

This table presents hypothetical data for illustrative purposes.

High-throughput screening (HTS) plays a pivotal role in the discovery and optimization of E3 ligase ligand-linker conjugates. nih.govnih.gov These automated platforms allow for the rapid screening of large libraries of compounds to identify those with the desired activity. For the optimization of Conjugate 84, HTS could be used to screen a library of linker variations to identify the optimal linker length and composition for maximum degradation efficacy. strath.ac.uk Assays such as AlphaScreen® or cell-based degradation assays in a multi-well plate format are well-suited for HTS campaigns. nih.govresearchgate.net The data generated from HTS can provide valuable structure-activity relationships (SAR) to guide the rational design of more potent and selective conjugates. strath.ac.uk

In Vivo Preclinical Models for this compound Assessment

Following successful in vitro characterization, this compound would be evaluated in in vivo preclinical models to assess its efficacy and pharmacodynamic properties in a whole-organism setting.

The choice of an appropriate in vivo model is critical for the preclinical assessment of Conjugate 84. If the target protein is implicated in a specific disease, such as cancer, a relevant animal model, like a mouse xenograft model, would be used. nih.gov In a xenograft model, human tumor cells are implanted into immunocompromised mice. These mice would then be treated with Conjugate 84, and the effect on tumor growth and target protein levels in the tumor tissue would be monitored. The establishment of such models allows for the evaluation of the conjugate's anti-tumor activity and its ability to induce target degradation in a complex biological system.

Pharmacodynamic (PD) biomarkers are essential for demonstrating that this compound is hitting its target and inducing degradation in vivo. In preclinical studies, tissue samples (e.g., tumor, blood) are collected from the animals at various time points after treatment with the conjugate. The levels of the target protein in these samples are then measured using techniques like Western blot, immunohistochemistry (IHC), or mass spectrometry. A significant reduction in the target protein levels in the treated group compared to the control group would serve as a key PD biomarker of the conjugate's activity. This data is crucial for establishing a relationship between the administered dose, the extent of target degradation, and the observed therapeutic effect.

Table 3: Illustrative In Vivo Pharmacodynamic Data for Conjugate 84 in a Xenograft Model

| Tissue | Time Point (hours) | Target Protein Degradation (%) |

|---|---|---|

| Tumor | 24 | 85 |

| Tumor | 48 | 70 |

This table presents hypothetical data for illustrative purposes.

Evaluation of Target Degradation in Specific Tissues and Organs

Preclinical evaluation of ARD-266 has primarily centered on its efficacy in prostate cancer models, a disease state where the Androgen Receptor is a key therapeutic target. nih.govguidetopharmacology.org The assessment of target degradation has been conducted using both in vitro cell lines and in vivo models to understand its activity within tumor tissues.

In Vitro Degradation in Prostate Cancer Cell Lines:

ARD-266 has demonstrated high potency in inducing the degradation of the AR protein across a panel of AR-positive prostate cancer cell lines. nih.govimmune-system-research.com This includes cell lines representative of different stages and characteristics of prostate cancer, such as LNCaP, VCaP, and 22Rv1. nih.govimmune-system-research.com

Treatment with ARD-266 leads to a rapid and profound reduction in AR protein levels. In LNCaP and VCaP cells, a near-complete elimination of the AR protein was observed within 6 hours of treatment. medchemexpress.com The compound is capable of reducing AR protein levels by over 95% in these cell lines. nih.govimmune-system-research.com This potent activity is reflected in its low half-maximal degradation concentration (DC50) values, which are in the nanomolar to sub-nanomolar range. nih.govnih.gov

Interactive Data Table: In Vitro Degradation of Androgen Receptor by ARD-266

| Cell Line | DC50 (nM) | Maximum Degradation (%) | Time to Near-Complete Degradation (hours) |

| LNCaP | 0.2 - 1 | >95 | 6 |

| VCaP | 0.2 - 1 | >95 | 6 |

| 22Rv1 | 0.2 - 1 | >95 | Not Specified |

| Data sourced from multiple preclinical studies. nih.govimmune-system-research.commedchemexpress.comnih.gov |

In Vivo Target Degradation in Tumor Tissue:

While specific in vivo tissue distribution and degradation data for ARD-266 is not extensively detailed in the reviewed literature, studies on closely related AR degraders provide strong evidence of tumor-specific activity. For instance, a predecessor compound, ARD-69, effectively reduced both AR and prostate-specific antigen (PSA) protein expression in VCaP xenograft tumor tissues. nih.gov

Furthermore, a strategy utilizing a Prostate-Specific Membrane Antigen (PSMA)-guided delivery system for a similar AR degrader, ARD-203, demonstrated significant enrichment of the degrader in tumor tissue, leading to enhanced AR degradation specifically within the tumor. biorxiv.org This approach highlights the potential for achieving tissue-selective target degradation. Studies with another potent AR degrader, ARD-61, have shown effective and complete AR degradation in xenograft tumor tissue in mice. nih.gov Based on these findings, it is highly anticipated that ARD-266 would exhibit robust AR degradation within prostate tumor tissue in vivo.

Mechanistic Insights Derived from Preclinical Investigations of this compound (as represented by ARD-266)

The mechanism of action of ARD-266 has been elucidated through a series of preclinical investigations, revealing its function as a classic PROTAC that hijacks the cell's natural protein disposal machinery.

Formation of a Ternary Complex:

ARD-266 is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govguidetopharmacology.orgmedchemexpress.com By simultaneously binding to both the AR protein and the VHL E3 ligase, ARD-266 induces the formation of a ternary complex (AR-ARD-266-VHL). guidetopharmacology.org This proximity, induced by the PROTAC, is the critical first step in initiating the degradation process.

Ubiquitination and Proteasomal Degradation:

Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AR protein. guidetopharmacology.org The polyubiquitinated AR is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. nih.gov The proteasome subsequently degrades the AR into small peptides, effectively eliminating it from the cell. The degradation of AR by ARD-266 has been shown to be dependent on the proteasome, as co-treatment with a proteasome inhibitor blocks its degradative effect. biorxiv.org

Downstream Effects on AR-Regulated Gene Expression:

The degradation of the AR protein by ARD-266 leads to a functional consequence: the suppression of AR-regulated gene expression. nih.govmedchemexpress.com In prostate cancer cells, ARD-266 has been shown to effectively reduce the mRNA levels of key AR target genes such as Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5) in a dose-dependent manner. medchemexpress.com At a concentration of 10 nM, ARD-266 was capable of reducing the mRNA levels of these genes by more than 50% in the LNCaP cell line. medchemexpress.com

Significance of a Weak-Affinity E3 Ligase Ligand:

A notable mechanistic insight from the development of ARD-266 is that it employs an E3 ligase ligand with a relatively weak binding affinity to the VHL protein. nih.govguidetopharmacology.org This finding was significant because it demonstrated for the first time that a high-affinity interaction with the E3 ligase is not a prerequisite for potent and efficient PROTAC-mediated degradation. nih.gov Even with a micromolar binding affinity to the VHL complex, ARD-266 achieves highly potent degradation of the target protein, with DC50 values in the nanomolar range. nih.govguidetopharmacology.org This has important implications for the design of future PROTACs, expanding the repertoire of usable E3 ligase ligands.

Structural Biology of E3 Ligase Ligand Linker Conjugate 84 Ternary Complexes

Crystallographic Studies of E3 Ligase Ligand-linker Conjugate 84-Mediated Ternary Complexes

X-ray crystallography is a cornerstone technique for providing high-resolution snapshots of molecular interactions. For a hypothetical this compound, this would be the gold standard for visualizing the ternary complex.

Co-crystal Structures of Conjugate 84 with E3 Ligase and Target Protein

No public records of co-crystal structures involving this compound exist. In a typical study, researchers would aim to crystallize the ternary complex to reveal the simultaneous binding of the conjugate to both the E3 ligase and the target protein. The resulting electron density map would confirm the binding modes of the warhead for the target protein and the ligand for the E3 ligase, as well as the path of the linker.

Atomic-Level Analysis of Intermolecular Interactions and Conformational Dynamics

Without a crystal structure, an atomic-level analysis is impossible. Such an analysis would normally detail the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the ternary complex. It would also illuminate any conformational changes that occur in the E3 ligase or the target protein upon complex formation, which are critical for effective ubiquitination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of this compound Complexes

NMR spectroscopy is uniquely suited for studying the dynamic nature of protein-ligand interactions in solution. No NMR data for this compound complexes are publicly available. In a hypothetical study, techniques like saturation transfer difference (STD) NMR could be used to identify the binding epitopes of the conjugate on both protein partners. Furthermore, relaxation-based experiments could probe the conformational dynamics of the linker and the protein domains upon complex formation.

Computational Modeling and Molecular Dynamics Simulations of this compound

In the absence of experimental structures, computational methods are often employed to predict the structure and dynamics of ternary complexes.

Rationalizing Ternary Complex Formation and Stability for Conjugate 84

There are no computational studies on this compound in the scientific literature. A modeling study would typically involve docking the E3 ligase ligand and the target protein warhead to their respective proteins. Subsequently, the linker's conformational space would be explored to predict the most stable ternary complex arrangement. Molecular dynamics simulations could then be used to assess the stability of the predicted complex over time and to analyze the key intermolecular interactions that contribute to its formation.

The table below represents a hypothetical summary of structural data that would be generated from such studies.

| Technique | PDB ID | Resolution (Å) | Key Findings |

| X-ray Crystallography | N/A | N/A | No data available. |

| Cryo-EM | N/A | N/A | No data available. |

| NMR Spectroscopy | N/A | N/A | No data available. |

| Computational Model | N/A | N/A | No data available. |

Information regarding "this compound" is not available in public-facing scientific literature.

Extensive searches for a specific chemical entity designated "this compound" have yielded no direct research findings, structural data, or publications. This designation may be an internal, proprietary, or hypothetical compound name not yet disclosed or published in scientific literature. Consequently, the generation of a detailed, scientifically accurate article with specific research findings and data tables as requested is not possible at this time.

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a rapidly advancing area of research. digitellinc.com PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands. nih.govnih.gov

The linker itself is a critical determinant of a PROTAC's efficacy. nih.gov Its length, composition, rigidity, and attachment points to the two ligands significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein). nih.govnih.gov The optimization of linker properties is a key aspect of PROTAC design, aiming to achieve favorable physicochemical properties and productive ternary complex formation for efficient protein degradation. nih.govnih.gov

Researchers in this field utilize various E3 ligase ligand-linker conjugates as building blocks to synthesize libraries of PROTACs for screening and optimization. medchemexpress.comcreative-biolabs.comenamine.net These conjugates consist of an E3 ligase ligand pre-attached to a linker with a reactive handle, which can then be coupled to a ligand for a protein of interest. creative-biolabs.com This modular approach accelerates the discovery of effective protein degraders. digitellinc.com

While the principles of E3 ligase ligand-linker conjugate design and their application in PROTACs are well-established, specific data pertaining to "this compound" remains elusive. Without access to specific structural information or research data for this particular molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Mechanisms of Resistance to E3 Ligase Ligand Linker Conjugate 84

Target Protein Alterations Affecting E3 Ligase Ligand-linker Conjugate 84 Binding or Degradation

Alterations in the target protein are a primary mechanism through which cancer cells can acquire resistance to targeted therapies. For E3 ligase ligand-linker conjugates, these changes can either prevent the binding of the conjugate or render the target protein insusceptible to degradation.

Point Mutations within the Target Protein Binding Site

A common mechanism of acquired resistance to small molecule inhibitors is the development of point mutations in the drug-binding site of the target protein. nih.gov While PROTACs can sometimes overcome resistance caused by mutations that affect inhibitor binding, they are not entirely immune to this mechanism. nih.govyoutube.com A mutation within the binding pocket of the target protein for "this compound" could reduce its binding affinity, thereby preventing the formation of the crucial ternary complex between the target protein, the conjugate, and the E3 ligase. researchgate.net

For instance, studies with Bruton's tyrosine kinase (BTK) have shown that while some PROTACs can degrade BTK mutants resistant to the inhibitor ibrutinib, the specific mutation can still influence the efficacy of the degrader. core.ac.uk In one study, a PROTAC based on a covalent inhibitor surprisingly did not lead to degradation, suggesting that the nature of the interaction with the target is critical. core.ac.uk Therefore, a specific point mutation in the target of a given "Compound 84" could lead to resistance.

Post-Translational Modifications Impacting Conjugate 84 Efficacy

Post-translational modifications (PTMs) are covalent chemical modifications of proteins that can alter their function, localization, and interaction with other molecules, including drugs. frontiersin.orgnih.gov Abnormal PTMs are implicated in various diseases, including cancer. frontiersin.org Several ways PTMs could impact the efficacy of "this compound" include:

Masking the Binding Site: A PTM, such as phosphorylation or glycosylation, occurring at or near the binding site of the conjugate on the target protein could sterically hinder its binding. nih.gov

Altering Protein Conformation: PTMs can induce conformational changes in the target protein, potentially altering the topology of the binding site and reducing the affinity of the conjugate.

Interfering with Ubiquitination: Even if the conjugate binds effectively, PTMs on the target protein, particularly on lysine (B10760008) residues, could interfere with the ubiquitination process catalyzed by the recruited E3 ligase, thus preventing degradation. researchgate.net Studies on the degradation of the Tau protein, which is heavily post-translationally modified, have highlighted the challenges and possibilities of targeting such proteins with PROTACs. frontiersin.org

E3 Ligase Mutations or Alterations Impairing this compound Function

Since E3 ligase ligand-linker conjugates rely on hijacking the cell's own E3 ligase machinery, any alterations in this machinery can lead to resistance. nih.govh1.co

Mutations in the E3 Ligase Binding Pocket of Conjugate 84

The majority of PROTACs in development, including the various compounds designated as "84," utilize a limited number of E3 ligases, most commonly Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.govrsc.orgthno.orgnih.gov Mutations in the binding pocket of the E3 ligase for the conjugate can abrogate its ability to recruit the ligase, thereby rendering the PROTAC ineffective. nih.govnih.gov

Research has shown that cancer cells treated with CRBN- or VHL-based PROTACs can develop resistance through mutations in these E3 ligases. nih.govh1.co For example, studies with BET-PROTACs have demonstrated that resistance is often driven by genomic alterations in the core components of the E3 ligase complexes rather than mutations in the target protein. researchgate.net Deep mutational scanning has been used to identify "functional hotspots" on CRBN and VHL that are critical for degrader efficacy and where mutations can confer resistance. nih.gov

Dysregulation of E3 Ligase Expression or Activity

Beyond direct mutations, the expression level and activity of the recruited E3 ligase are critical for the efficacy of an E3 ligase ligand-linker conjugate. nih.gov

Downregulation of E3 Ligase Expression: A decrease in the cellular concentration of the specific E3 ligase recruited by "this compound" can be a potent resistance mechanism. nih.govnih.gov If the E3 ligase is not sufficiently present, the formation of the ternary complex and subsequent target degradation will be impaired. Studies have shown that the activity of CRBN-dependent PROTACs is often suppressed in cancer cell lines due to lower CRBN expression. nih.gov

Impaired E3 Ligase Activity: The activity of E3 ligases is regulated by complex cellular processes, including post-translational modifications and interactions with other proteins. nih.gov Dysregulation of these processes can lead to a functionally inactive E3 ligase, even if it is expressed at normal levels. For instance, the activity of Cullin-RING ligases, the family to which CRBN and VHL belong, is dependent on a process called neddylation. Inhibition of neddylation would impair the function of these ligases and thus confer resistance to PROTACs that rely on them.

Adaptations within the Ubiquitin-Proteasome System Components

The ubiquitin-proteasome system (UPS) is a complex, multi-component machinery responsible for protein degradation. researchgate.netfrontiersin.org Resistance to E3 ligase ligand-linker conjugates can arise from alterations in various components of this system beyond the specific E3 ligase being recruited.

Loss-of-function screens have revealed a strong dependence of PROTAC efficacy on various components of the UPS, including E2 ubiquitin-conjugating enzymes and members of the COP9 signalosome complex. h1.co For example, in the context of VHL-recruiting PROTACs, loss of CUL2, a core component of the VHL E3 ligase complex, has been identified as a primary resistance mechanism. rsc.org This is thought to be a preferred mechanism over loss of VHL itself in some cancer cells where VHL is essential for survival. rsc.orgh1.co

Furthermore, upregulation of deubiquitinating enzymes (DUBs), which remove ubiquitin tags from proteins, could counteract the action of "this compound" by rescuing the target protein from proteasomal degradation. frontiersin.org While this is a plausible mechanism, direct evidence for DUB upregulation as a primary mode of acquired resistance to PROTACs is still an active area of research.

Changes in E2 Enzyme Availability or Activity

The E2 ubiquitin-conjugating enzymes are critical intermediaries in the ubiquitination cascade, accepting activated ubiquitin from the E1 activating enzyme and transferring it to the substrate under the direction of an E3 ligase. nih.govwikipedia.org The proper function and availability of specific E2 enzymes are therefore essential for the successful degradation of the target protein by a PROTAC.

Mechanisms of resistance related to E2 enzymes can include:

Downregulation or Mutation of Required E2 Enzymes: There are approximately 30-40 E2 enzymes in humans, and different E3 ligases partner with specific E2s to ubiquitinate substrates. wikipedia.org A loss-of-function screen for genes required for the degradation of the protein BRD4 by both cereblon (CRBN) and Von Hippel-Lindau (VHL)-based PROTACs identified a strong dependence on specific E2 enzymes. acs.org For instance, resistance to a CRBN-based BRD4 degrader was associated with the loss of UBE2G1, while resistance to a VHL-based degrader was linked to the loss of UBE2M. acs.org A reduction in the cellular pool or the functional impairment of the specific E2 enzyme required by the recruited E3 ligase can halt the ubiquitination process, rendering the PROTAC ineffective.

Autoubiquitylation and Inhibition: Some E2 enzymes can be inhibited by autoubiquitylation of a lysine residue near the active site, which blocks their interaction with the E1 enzyme. nih.gov This could represent a cellular mechanism to create a reserve pool of the E2 enzyme, but if dysregulated, it could contribute to resistance by limiting the availability of active E2 for the PROTAC-induced ternary complex. nih.gov

Recent research has explored the possibility of directly recruiting E2 enzymes with novel chimeric molecules as a strategy to potentially bypass resistance mechanisms that affect E3 ligase substrate receptors. nih.govacs.org This highlights the pivotal role of E2 enzymes in the degradation pathway and as a potential point of failure.

Modifications in Cellular Ubiquitin Homeostasis

Key modifications include:

Depletion of Free Ubiquitin: The ubiquitination process requires a ready supply of free ubiquitin molecules. Cellular stress or high demand on the UPS can deplete the pool of available ubiquitin, creating a bottleneck that would impair the polyubiquitination of the target protein, thereby preventing its degradation.

Upregulation of Deubiquitinating Enzymes (DUBs): The ubiquitination process is reversible and is counteracted by deubiquitinating enzymes (DUBs), which remove ubiquitin chains from proteins. nih.gov An increase in the expression or activity of specific DUBs that act on the target protein can reverse the action of the PROTAC. By cleaving off the ubiquitin tags before the protein is recognized by the proteasome, DUBs can rescue the target protein from degradation and confer resistance. The UPS includes nearly 100 DUBs, presenting a wide range of potential resistance factors.

The broader integrity of the UPS is crucial, and components beyond the specific E3 ligase are potential sources of resistance. nih.gov

Upstream or Downstream Pathway Compensations to this compound Activity

Even when a PROTAC effectively degrades its intended target, cells can develop resistance by adapting their signaling networks to bypass their dependency on the targeted protein.

Activation of Bypass Signaling Pathways: Cancer cells can achieve resistance by activating parallel or downstream signaling pathways that restore the oncogenic signaling that was disrupted by the degradation of the target protein. nih.gov This is a common mechanism of resistance to many targeted therapies. For example, if a PROTAC degrades a key kinase in the MAPK pathway, the cell might upregulate signaling through the PI3K/AKT pathway to compensate and maintain proliferation and survival. nih.gov

Upregulation of Drug Efflux Pumps: A significant mechanism of acquired resistance is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or Multidrug Resistance Protein 1). aacrjournals.orgashpublications.org These membrane proteins function as efflux pumps, actively removing a wide range of xenobiotics, including PROTAC molecules, from the cell. By reducing the intracellular concentration of the PROTAC, the formation of the ternary complex is inhibited, leading to resistance. Studies with BET-PROTACs in multiple myeloma and prostate cancer have demonstrated that increased ABCB1 expression is a key driver of resistance. aacrjournals.orgashpublications.org

Target-Independent Mechanisms: Resistance can also emerge from changes that are independent of the direct target or the UPS. For example, alterations in downstream effectors or anti-apoptotic proteins can make the cell less reliant on the pathway that the PROTAC is targeting.

| PROTAC | Cancer Model | Mechanism of Resistance | Reference |

|---|---|---|---|

| ARV-771 (VHL-based BET degrader) | Ovarian Cancer (OVCAR8) | Genomic alterations leading to loss of CUL2, a core component of the VHL E3 ligase complex. | aacrjournals.org |

| ARV-825 (CRBN-based BET degrader) | Ovarian Cancer (OVCAR8) | Chromosomal deletion leading to loss of the CRBN gene. | aacrjournals.org |

| AU-15330 (BRG1/BRM degrader) | Prostate Cancer (22Rv1) | Upregulation of ABCB1 (MDR1) drug efflux pump. | aacrjournals.org |

| ARV-771 (VHL-based BET degrader) | Multiple Myeloma (RPMI-8226) | Significant upregulation of ABCB1 expression. | ashpublications.org |

Strategies for Overcoming or Mitigating Resistance to this compound

The understanding of resistance mechanisms is crucial for developing strategies to overcome or prevent them, ensuring the long-term efficacy of PROTAC-based therapies.

Switching E3 Ligase Recruiters: One of the most direct strategies is to use a PROTAC that recruits a different E3 ligase. nih.gov Cell lines that have developed resistance to a CRBN-based PROTAC through the loss of CRBN expression or function often remain sensitive to a VHL-based PROTAC, and vice versa. nih.govh1.co Developing a diverse toolkit of PROTACs that can hijack different E3 ligases provides a way to circumvent resistance that is specific to one E3 ligase complex.

Combination Therapies: Combining a PROTAC with other therapeutic agents can be a powerful strategy. For resistance mediated by drug efflux pumps, co-administration of an ABCB1 inhibitor like zosuquidar (B1662489) or verapamil (B1683045) has been shown to restore the sensitivity of resistant cells to PROTACs. aacrjournals.orgashpublications.org Additionally, combining PROTACs that target different nodes in a signaling pathway or parallel pathways could prevent the emergence of resistance through bypass mechanisms.

Development of Dual-Target or Multi-Target PROTACs: An emerging concept is the design of a single PROTAC molecule capable of degrading two different proteins simultaneously. This could be used to target both a primary oncogene and a protein known to be involved in a compensatory resistance pathway. nih.gov

Targeting Alternative Components of the UPS: Instead of recruiting E3 ligase substrate receptors like CRBN or VHL, novel degraders are being developed to recruit other components of the UPS, such as E2 enzymes. nih.gov This could be effective against resistance mechanisms that specifically involve the downregulation or mutation of the E3 ligase substrate receptor.

Modulating PROTAC Design: The design of the PROTAC itself, including the linker and the E3 ligase ligand, can be optimized. For instance, developing PROTACs with higher affinity or improved ternary complex formation could potentially overcome resistance caused by lower expression of E3 ligase components. nih.gov Furthermore, strategies like conjugating PROTACs to antibodies (Antibody-PROTAC Conjugates) can improve tumor-specific delivery, increase local concentration, and potentially overcome some resistance mechanisms. ccspublishing.org.cn

| Strategy | Description | Example/Rationale | Reference |

|---|---|---|---|

| E3 Ligase Switching | Using a PROTAC that recruits an alternative E3 ligase (e.g., VHL instead of CRBN). | Cells resistant to a CRBN-based degrader due to CRBN loss are often sensitive to a VHL-based degrader. | nih.gov |

| Combination with Efflux Pump Inhibitors | Co-administering an inhibitor of ABC transporters like ABCB1. | Zosuquidar was shown to resensitize prostate cancer cells that had become resistant to a PROTAC via ABCB1 upregulation. | aacrjournals.org |

| Targeting Mutant Proteins | Designing PROTACs that can bind to and degrade mutated forms of a target protein that are resistant to traditional inhibitors. | PROTACs have been developed to degrade resistant forms of BCR-ABL and androgen receptor splice variants. | nih.govtandfonline.com |

| Antibody-PROTAC Conjugates (Ab-PROTACs) | Conjugating a PROTAC to a tumor-targeting antibody to increase specific delivery and cellular uptake. | An antibody-PROTAC conjugate was developed to specifically degrade BRD4 in HER2-positive cells. | ccspublishing.org.cn |

| Recruiting Alternative UPS Components | Developing degraders that recruit core components of the UPS, such as E2 enzymes, instead of E3 substrate receptors. | This could bypass resistance mechanisms involving the loss of nonessential E3 ligase receptors like CRBN. | nih.gov |

Advanced Research and Future Directions for E3 Ligase Ligand Linker Conjugate 84

Development of Next-Generation E3 Ligase Ligand-linker Conjugate 84 Analogs

The development of analogs of this compound is a key area of research aimed at enhancing its therapeutic potential. This involves a multi-pronged approach focusing on optimizing the linker, exploring new E3 ligase binders, and designing more complex conjugate architectures.

Optimization of Linker Chemistry for Enhanced Biological Properties

The composition and length of the linker can significantly impact the physicochemical properties and bioactivity of the resulting PROTAC. nih.gov While flexible polyethylene (B3416737) glycol (PEG) linkers have been commonly used, there is a growing trend towards the use of more rigid and functionalized linkers. musechem.comnih.gov Rigid linkers, which may incorporate cyclic structures like piperazines and piperidines, can pre-organize the PROTAC into a bioactive conformation, leading to higher potency. musechem.comacs.org Furthermore, the linker can engage in interactions with the protein surfaces, contributing to the stability of the ternary complex. musechem.com

The table below illustrates various linker types that are being explored in the context of VHL-based PROTACs, which could be applicable to the development of next-generation analogs of Conjugate 84.

| Linker Type | Characteristics | Potential Advantages for Conjugate 84 Analogs |

| Flexible Linkers (e.g., PEG, alkyl chains) | High degree of conformational freedom. | Can accommodate a wide range of target proteins and binding pockets. |

| Rigid Linkers (e.g., incorporating phenyl, piperazine, or alkyne groups) | Restricted conformational flexibility. | Can enhance potency by reducing the entropic penalty of ternary complex formation. musechem.com |

| Functionalized Linkers | Contain additional chemical groups that can interact with the target protein or E3 ligase. | Can improve ternary complex stability and selectivity. musechem.com |

| Hydrophilic Linkers | Improve aqueous solubility. | May enhance pharmacokinetic properties. |

Exploration of Novel E3 Ligase Binders for this compound Design

While Conjugate 84 is based on a VHL ligand, the exploration of novel E3 ligase binders is a vibrant area of research that could lead to the design of new and improved conjugates. nih.gov The human genome encodes over 600 E3 ligases, yet only a handful, including VHL, Cereblon (CRBN), and inhibitor of apoptosis proteins (IAPs), have been extensively utilized in PROTAC design. nih.govoxfordglobal.com

Expanding the repertoire of E3 ligases for PROTACs offers several potential advantages. Different E3 ligases have distinct tissue expression patterns, which could be exploited to achieve tissue-selective protein degradation, thereby minimizing off-target effects. nih.gov Furthermore, some cancer cells develop resistance to PROTACs by downregulating the expression of the recruited E3 ligase. nih.gov Having a diverse toolbox of E3 ligase binders would provide alternative strategies to overcome such resistance mechanisms.

Recent efforts have focused on identifying ligands for other E3 ligases such as RNF4, KLHDC2, and various DCAF proteins. nih.govresearchgate.net The development of novel binders for these ligases could be integrated into the design of new conjugates inspired by the architecture of Conjugate 84.

Design of Bifunctional and Multivalent E3 Ligase Ligand-linker Conjugates

A particularly exciting frontier is the design of bifunctional and multivalent conjugates. This compound has been utilized in the creation of a hetero-PROTAC, a molecule that links a VHL ligand to a ligand for another E3 ligase, in this case, an IAP ligand. researchgate.net This innovative approach aims to induce the degradation of the IAP E3 ligase itself. researchgate.net

Multivalent PROTACs represent a further evolution of this concept. For instance, a heterotrivalent PROTAC has been designed to simultaneously recruit both VHL and CRBN to a target protein. acs.org This dual-ligase recruitment strategy has the potential to enhance the efficiency of protein degradation by leveraging the ubiquitinating activity of two different E3 ligases. acs.org Such strategies could be applied to Conjugate 84, envisioning multivalent constructs that recruit VHL and another E3 ligase to a specific protein of interest.

Combination Strategies Involving this compound

The therapeutic potential of this compound-based PROTACs can be further amplified through strategic combinations with other therapeutic agents.

Synergistic Effects with Complementary Therapeutic Agents

The hetero-PROTAC constructed using VHL2 ligand–linker conjugate 84 to target IAP degradation exemplifies a novel combination strategy within a single molecule. researchgate.net By targeting an E3 ligase that is itself a therapeutic target in cancer, this approach could lead to synergistic anti-tumor effects. researchgate.net

More broadly, VHL-based PROTACs can be combined with other cancer therapies. For example, IAP-based PROTACs have been shown to have synergistic effects on cancer cell growth when targeting cyclin-dependent kinases 4 and 6 (CDK4/6). researchgate.net Similarly, one could envision combining a PROTAC derived from Conjugate 84 with checkpoint inhibitors or other targeted therapies to achieve a more profound and durable anti-cancer response. The rationale for such combinations lies in targeting multiple, non-overlapping pathways crucial for tumor survival and proliferation.

Expansion of Degradable Target Scope for this compound

A key advantage of the PROTAC technology is its potential to target proteins that have been historically considered "undruggable" by conventional small molecule inhibitors. youtube.com Research is actively underway to expand the range of proteins that can be degraded using VHL-based conjugates like Conjugate 84.

This includes targeting proteins involved in a wide array of cellular processes, from transcription factors and epigenetic regulators to scaffolding proteins and even other E3 ligases. nih.govnih.gov The modular nature of PROTACs allows for the rational design of degraders for new targets by simply swapping the target-binding warhead while retaining the E3 ligase ligand-linker portion. nih.gov

The development of promiscuous kinase inhibitors linked to VHL ligands has been used as a tool to explore the "degradability" of a wide range of kinases, revealing new potential targets for VHL-based PROTACs. nih.gov This approach could be systematically applied to discover novel targets for degraders built upon the scaffold of this compound, thereby broadening its therapeutic applicability.

Efforts to Target Historically "Undruggable" Proteins

A significant driver in the field of targeted protein degradation is the potential to engage proteins that have been historically considered "undruggable" with traditional small-molecule inhibitors. mdpi.comnih.govwikipedia.org These proteins often lack well-defined active sites or binding pockets that can be effectively targeted by conventional drugs. mdpi.comdntb.gov.ua E3 ligase ligand-linker conjugates overcome this limitation by not requiring the inhibition of a protein's function to exert their effect. Instead, they act as a bridge, bringing the target protein into proximity with an E3 ubiquitin ligase, which then marks the target for degradation by the proteasome. wikipedia.orgportlandpress.com

This event-driven mechanism allows for the targeting of a wider range of protein classes, including transcription factors, scaffolding proteins, and other non-enzymatic proteins that have been challenging to drug. mdpi.commdpi.com For instance, the degradation of transcription factors, which play a pivotal role in gene regulation and the progression of various diseases, has been a long-sought-after goal in drug discovery. mdpi.com PROTACs have demonstrated the ability to induce the degradation of key oncogenic transcription factors such as the androgen receptor (AR) and estrogen receptor alpha (ERα), showcasing the potential of this technology to address previously intractable targets. mdpi.com

The ability of these conjugates to be effective at sub-stoichiometric concentrations further enhances their appeal for targeting proteins that are difficult to inhibit. portlandpress.comnih.gov Even a transient binding event can be sufficient to induce ubiquitination and subsequent degradation, a stark contrast to the sustained occupancy required for traditional inhibitors. portlandpress.com This catalytic mode of action is a key advantage in the pursuit of targeting the "undruggable" proteome. mdpi.comwikipedia.org

Methodological Advancements in this compound Research

The intricate mechanism of action of E3 ligase ligand-linker conjugates, involving the formation of a transient ternary complex, has necessitated the development of sophisticated research methodologies. These advanced techniques are crucial for understanding and optimizing the efficacy of specific conjugates.

The formation and stability of the ternary complex—comprising the target protein, the E3 ligase ligand-linker conjugate, and the E3 ligase—are critical determinants of successful protein degradation. acs.orgresearchgate.net Consequently, a variety of biophysical and cellular assays have been developed and refined to study these interactions with high precision.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are widely used to quantitatively assess the binding affinities and kinetics of the binary and ternary complexes in vitro. nih.gov These methods provide invaluable data on the cooperativity of ternary complex formation, which is the synergistic or antagonistic effect of one protein on the binding of the other to the conjugate. acs.orgnih.gov Understanding cooperativity is essential for the rational design of more potent degraders. acs.org

Cell-Based Assays: In cellular environments, Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET)-based assays have emerged as powerful tools for monitoring ternary complex formation in real-time. acs.org The NanoBRET™ technology, for example, allows for the kinetic measurement of intracellular protein interactions, providing insights into the dynamics of ternary complex formation and dissociation within living cells. acs.orgfigshare.com

Table 1: Methodological Advancements in Ternary Complex and Degradation Analysis

| Assay Type | Technique | Information Provided | Key Advantages |

|---|---|---|---|

| Biophysical | Surface Plasmon Resonance (SPR) | Binary and ternary binding affinities (KD), kinetics (kon, koff), cooperativity. nih.gov | Real-time, label-free analysis of binding events. |

| Biolayer Interferometry (BLI) | Similar to SPR, provides data on binding kinetics and affinity. nih.gov | Higher throughput compared to SPR. | |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS), binding affinity (KD), stoichiometry. nih.gov | Provides a complete thermodynamic profile of the interaction. | |

| Cell-Based | FRET/BRET Assays (e.g., NanoBRET™) | Real-time monitoring of intracellular ternary complex formation and target engagement. acs.orgfigshare.com | Allows for kinetic analysis in a physiological context. |

| Time-Resolved FRET (TR-FRET) | Measurement of ternary complex formation in cell lysates or purified systems. nih.gov | High sensitivity and low background interference. | |

| AlphaLISA | Detection and quantification of ternary complex formation. revvity.com | Homogeneous, no-wash assay format suitable for high-throughput screening. | |

| Degradation Kinetics | Western Blotting with Densitometry | Quantification of protein levels at different time points to determine degradation rates. | Standard and widely accessible method. |

| In-Cell Western Assays | High-throughput quantification of protein degradation. | Increased throughput compared to traditional Western blotting. | |

| Flow Cytometry | Measurement of fluorescently tagged protein degradation on a single-cell level. | Provides population-level statistics and single-cell resolution. | |

| Modeling | Kinetic Modeling | Derivation of DC50, Dmax, and degradation rates from experimental data. nih.govresearchgate.net | Predictive framework to guide the design of potent degraders. researchgate.net |

Understanding where and when an E3 ligase ligand-linker conjugate is active within a cell is crucial for elucidating its mechanism of action and potential off-target effects. Advanced imaging techniques are providing unprecedented insights into the spatiotemporal dynamics of these molecules.

The use of fluorescently tagged proteins and conjugates allows for the direct visualization of ternary complex formation and subsequent protein degradation in living cells using confocal microscopy and other high-resolution imaging modalities. Furthermore, the development of "photoPROTACs" represents a significant leap forward in achieving spatiotemporal control. nih.govacs.org These molecules incorporate a photoswitchable linker, often an azobenzene (B91143) moiety, that can be toggled between an active and an inactive state using specific wavelengths of light. nih.govacs.org This technology enables researchers to precisely control the degradation of a target protein in a specific cellular location and at a desired time, offering a powerful tool for dissecting complex biological processes. nih.govacs.org

Emerging Concepts and Paradigms in E3 Ligase Ligand-linker Conjugate Science Relevant to Conjugate 84

The field of targeted protein degradation is rapidly evolving, with several emerging concepts and paradigms that will undoubtedly influence the development and application of future conjugates.

One of the most significant advancements is the expansion of the E3 ligase toolbox. While most early PROTACs utilized the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases, there are over 600 E3 ligases in the human proteome. nih.govacs.org The discovery and validation of ligands for novel E3 ligases with more restricted tissue or cell-type expression could lead to the development of degraders with enhanced selectivity and reduced off-target effects. nih.govnih.gov

Beyond the traditional PROTAC approach, which relies on the ubiquitin-proteasome system, new modalities of targeted protein degradation are being explored. These include:

Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by hijacking the endosome-lysosome pathway. mdpi.comnih.gov

Autophagy-Targeting Chimeras (AUTACs) and AUTOTACs: These conjugates induce the degradation of target proteins through the autophagy-lysosomal pathway, which is responsible for clearing protein aggregates and damaged organelles. mdpi.comnih.gov

The concept of "molecular glues" also continues to be an area of intense research. ed.ac.uk Unlike the modular design of PROTACs, molecular glues are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation. ed.ac.uk

These emerging strategies are expanding the scope of targeted protein degradation, offering new avenues to tackle a wider range of disease-relevant proteins and overcome potential resistance mechanisms to existing therapies. mdpi.comnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Androgen Receptor (AR) |

| Estrogen Receptor alpha (ERα) |

| Von Hippel-Lindau (VHL) |

| Cereblon (CRBN) |

| PhotoPROTAC-1 |

| dBET1 |

| MZ1 |

| ARV-110 |

| ARV-471 |

| A-1874 |

| JQ-1 |

| Nutlin |

| ARI-16 |

| A031 |

| ERD-308 |

| Protac-3 |

| PROTAC-5 |

| AT1 |

| VZ185 |

| VH032 |

| ACBI1 |

| BRD-5110 |

| MS83 |

| I-265 |

Q & A

Basic Research Questions

Q. What are the critical structural components of E3 Ligase Ligand-Linker Conjugate 84, and how do they contribute to its function in PROTAC-mediated protein degradation?

- Answer : The conjugate comprises three core elements:

- E3 ligase ligand : Typically derived from cereblon (e.g., Thalidomide analogs) or VHL (e.g., VH032-based ligands), which recruits the E3 ubiquitin ligase complex .

- Linker : A flexible moiety (e.g., PEG or alkyl chains) that spatially optimizes interactions between the ligand and the target protein. For example, PEG units enhance solubility and reduce steric hindrance .

- Target-binding moiety : Not explicitly part of Conjugate 84 but essential in full PROTACs for bridging the E3 ligase and the target protein.

- Methodological validation : Structural integrity is confirmed via LC-MS and NMR, while functional efficacy is assessed using ubiquitination assays and Western blotting for target degradation .

Q. How is the purity of this compound validated during synthesis, and what analytical techniques are essential for quality control?

- Answer :

- Synthetic steps : Solid-phase synthesis or solution-phase coupling, followed by purification via reverse-phase HPLC .

- Quality control :

- LC-MS : Verifies molecular weight and purity (>95% threshold).

- NMR spectroscopy : Confirms linker connectivity and ligand orientation (e.g., ¹H/¹³C NMR for PEG linker confirmation) .

- Circular dichroism (CD) : Assesses conformational stability in physiological buffers .

Advanced Research Questions

Q. How can researchers optimize the linker length and composition in this compound to enhance proteasomal targeting efficiency?

- Answer :

- Experimental design :

Linker variation : Synthesize analogs with PEG (2–6 units), alkyl chains (C3–C8), or heteroatom-containing linkers .

Degradation assays : Treat cell lines (e.g., MM.1S for cereblon-dependent activity) and quantify target protein levels via Western blot or immunofluorescence .

Binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure ternary complex formation efficiency between the conjugate, E3 ligase, and target .

- Key finding : Shorter PEG linkers (e.g., 2–3 units) often improve degradation efficacy by reducing entropic penalties in complex formation .